2-(2-Chlorophenylthio)benzaldehyde
Overview
Description
“2-(2-Chlorophenylthio)benzaldehyde” is a chemical compound that is used in scientific research . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H9ClOS . The InChI code for this compound is 1S/C13H9ClOS/c14-11-6-2-4-8-13 (11)16-12-7-3-1-5-10 (12)9-15/h1-9H .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 248.73 . The compound should be stored at temperatures of 2-8°C .Scientific Research Applications
Catalysis and Synthesis
- Benzaldehydes, including derivatives like 2-(2-Chlorophenylthio)benzaldehyde, are pivotal in the synthesis of natural products and pharmaceutical drugs. A study demonstrated a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes, which are crucial building blocks in synthetic organic chemistry, through regio-selective formylation, highlighting their importance in labeling studies for tracking organic molecules in various reactions (Boga et al., 2014).
Photocatalysis
- In the field of environmental science, benzaldehyde derivatives are used in photocatalytic degradation studies. For example, the photocatalytic (TiO2/UV) degradation of chlorophenols, which are structurally related to this compound, has been explored to understand the kinetics, intermediates, and induction of biodegradability in treated solutions. This research sheds light on the potential environmental applications of benzaldehyde derivatives in removing toxic pollutants from water (Rao et al., 2003).
Organic Synthesis
- Benzaldehyde compounds play a critical role in the synthesis of complex organic molecules. Research has shown that they are essential intermediates in the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, an intermediate for many biologically active compounds including anticancer drugs. This highlights the versatility and importance of benzaldehyde derivatives in the pharmaceutical industry (Duan et al., 2017).
Green Chemistry
- Benzaldehydes are also significant in green chemistry applications, where they are used in the development of novel catalytic processes for the synthesis of environmentally friendly chemicals. For instance, the selective synthesis of benzaldehydes from benzyl alcohols using hypochlorite under phase transfer catalysis offers a more eco-friendly alternative to traditional methods, emphasizing the role of benzaldehyde derivatives in promoting sustainable chemical processes (Bijudas et al., 2015).
Mechanism of Action
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) . The compound should be stored locked up (P405) and disposed of in accordance with local regulations (P501) .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALTZCMRZOXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.